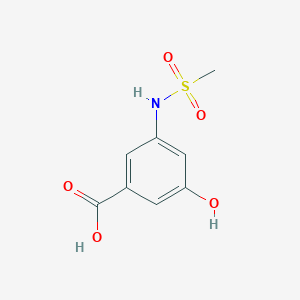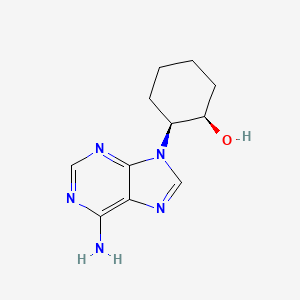
3-Hydroxy-5-(methylsulfonamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-5-(methylsulfonamido)benzoic acid is an organic compound with the molecular formula C8H9NO5S It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the third position and a methylsulfonamido group at the fifth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(methylsulfonamido)benzoic acid typically involves the sulfonation of 3-hydroxybenzoic acid followed by the introduction of a methylsulfonamido group. One common method includes:
Sulfonation: Reacting 3-hydroxybenzoic acid with chlorosulfonic acid to introduce a sulfonyl chloride group.
Amination: Treating the sulfonyl chloride intermediate with methylamine to form the methylsulfonamido derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-5-(methylsulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamido group can be reduced to an amine.
Substitution: The hydroxyl and sulfonamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic or neutral conditions.
Major Products
Oxidation: Formation of 3-hydroxy-5-(methylsulfonyl)benzoic acid.
Reduction: Formation of 3-hydroxy-5-(methylamino)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-5-(methylsulfonamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-5-(methylsulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonamido groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-5-(methylsulfonamido)benzoic acid
- 3-Hydroxy-4-(methylsulfonamido)benzoic acid
- 3-Hydroxy-5-(ethylsulfonamido)benzoic acid
Uniqueness
3-Hydroxy-5-(methylsulfonamido)benzoic acid is unique due to the specific positioning of the hydroxyl and methylsulfonamido groups, which confer distinct chemical properties and reactivity. This compound’s unique structure allows for specific interactions in biological systems and specialized applications in chemical synthesis.
Eigenschaften
Molekularformel |
C8H9NO5S |
|---|---|
Molekulargewicht |
231.23 g/mol |
IUPAC-Name |
3-hydroxy-5-(methanesulfonamido)benzoic acid |
InChI |
InChI=1S/C8H9NO5S/c1-15(13,14)9-6-2-5(8(11)12)3-7(10)4-6/h2-4,9-10H,1H3,(H,11,12) |
InChI-Schlüssel |
XPCOEDMQLLTOQP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC(=CC(=C1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decane](/img/structure/B11878939.png)




![6-Bromo-7-methylimidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11878970.png)

![Furo[3,2-c]quinoline-2,3,4(5H)-trione, 5-methyl-](/img/structure/B11878998.png)


![6-Chloro-3-hydroxy-4-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11879025.png)
![6,6,8,8-Tetramethyl-6,8-dihydrofuro[3,4-b][1,8]naphthyridine](/img/structure/B11879026.png)
![tert-butyl (5S)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11879028.png)

